(+)-proto-Quercitol (+)-proto-Quercitol (+)-quercitol is a cyclitol.
Brand Name: Vulcanchem
CAS No.: 488-73-3
VCID: VC21214714
InChI: InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
SMILES: C1C(C(C(C(C1O)O)O)O)O
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol

(+)-proto-Quercitol

CAS No.: 488-73-3

Cat. No.: VC21214714

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

(+)-proto-Quercitol - 488-73-3

Specification

Description (+)-quercitol is a cyclitol.
CAS No. 488-73-3
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol
Standard InChI InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
Standard InChI Key IMPKVMRTXBRHRB-MBMOQRBOSA-N
Isomeric SMILES C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O
SMILES C1C(C(C(C(C1O)O)O)O)O
Canonical SMILES C1C(C(C(C(C1O)O)O)O)O
Melting Point 236.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator